molecular formula C14H12N2O3 B6390771 4-(3-Acetylaminophenyl)picolinic acid CAS No. 1261904-91-9

4-(3-Acetylaminophenyl)picolinic acid

Cat. No.: B6390771
CAS No.: 1261904-91-9
M. Wt: 256.26 g/mol
InChI Key: LFMPKVQAPMWJLL-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)picolinic acid, also known as N-acetyl picolinamide, is an organic chemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Acetylaminophenyl)picolinic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses boronic acids as reagents under mild and functional group-tolerant conditions . Another method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to form picolinic acid, which can then be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Acetylaminophenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Acetylaminophenyl)picolinic acid has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with biomolecules.

    Industry: It is used in the production of various chemicals and materials, including herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Acetylaminophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. For example, picolinic acid, a related compound, acts by binding to zinc finger proteins (ZFPs), altering their structures and disrupting zinc binding . This mechanism can inhibit the function of ZFPs, which are involved in viral replication and cellular homeostasis.

Comparison with Similar Compounds

    Picolinic Acid: An isomer of nicotinic acid and isonicotinic acid, with a carboxylic acid substituent at the 2-position.

    Nicotinic Acid:

    Isonicotinic Acid: Has a carboxylic acid substituent at the 4-position.

Uniqueness: 4-(3-Acetylaminophenyl)picolinic acid is unique due to its specific structure, which includes an acetylamino group attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(3-acetamidophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-9(17)16-12-4-2-3-10(7-12)11-5-6-15-13(8-11)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPKVQAPMWJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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